
2-Aminomethyl-morpholine-4-carboxylic acid tert-butyl ester hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Aminomethyl-morpholine-4-carboxylic acid tert-butyl ester hydrochloride” is a chemical compound with the molecular formula C10H21ClN2O3. It is also known as "tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate" . This compound is used for research purposes.
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the reaction of 2-chloro-4,6-dimethoxy-5-nitropyrimidine with Boc-2-(aminomethyl)morpholine-4-carboxylate in the presence of triethylamine and ethanol . The reaction mixture is heated under reflux for 4 hours, after which the ethanol is removed under reduced pressure .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H20N2O3/c1-10(2,3)15-9(13)12-4-5-14-8(6-11)7-12/h8H,4-7,11H2,1-3H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 252.74 g/mol. Other physical and chemical properties such as boiling point, melting point, and density are not specified in the search results.Wissenschaftliche Forschungsanwendungen
Enzymatic Interactions
Research on carbamates, esters of substituted carbamic acids, has shown their effectiveness as acetylcholinesterase (AChE) inhibitors. These compounds, including structures similar to "2-Aminomethyl-morpholine-4-carboxylic acid tert-butyl ester hydrochloride," have been developed for therapeutic agents and insecticides. Studies reveal that the size of alkyl substituents on the carbamoyl group significantly impacts the rate of decarbamoylation, influencing the effectiveness of AChE inhibition (Rosenberry & Cheung, 2019).
Drug Synthesis Applications
Levulinic acid (LEV), with carbonyl and carboxyl functional groups, demonstrates the potential for synthesizing various chemicals, including drugs. Derivatives of LEV, akin to "2-Aminomethyl-morpholine-4-carboxylic acid tert-butyl ester hydrochloride," can be used to manufacture cost-effective and cleaner drugs, showcasing the role of such compounds in reducing drug synthesis costs and simplifying production processes (Zhang et al., 2021).
Role in Drug Metabolism
Esterases play a crucial role in the metabolism of therapeutic drugs by hydrolyzing compounds containing ester, amide, and thioester bonds. This process can lead to prodrug activation or detoxification. The understanding of esterases, including those that interact with compounds similar to "2-Aminomethyl-morpholine-4-carboxylic acid tert-butyl ester hydrochloride," is vital for clinical pharmacotherapy and drug development (Fukami & Yokoi, 2012).
Environmental Impact and Biocatalyst Inhibition
Carboxylic acids, like "2-Aminomethyl-morpholine-4-carboxylic acid tert-butyl ester hydrochloride," have been studied for their inhibitory effects on microbes used in the production of biofuels and chemicals. Understanding the mechanisms of inhibition by these compounds is essential for developing robust microbial strains for industrial applications (Jarboe et al., 2013).
Carboxylic Ester Hydrolases
The study of carboxylic ester hydrolases (CEHs) in bacteria provides insights into the hydrolysis of carboxylic esters to produce alcohol and acid. The understanding of these enzymes and their interaction with compounds like "2-Aminomethyl-morpholine-4-carboxylic acid tert-butyl ester hydrochloride" is crucial for biotechnological applications, including their use in industrial processes (Oh et al., 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl 2-(aminomethyl)morpholine-4-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(13)12-4-5-14-8(6-11)7-12;/h8H,4-7,11H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJYMDZCABLMKRN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminomethyl-morpholine-4-carboxylic acid tert-butyl ester hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

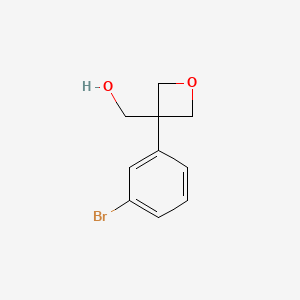
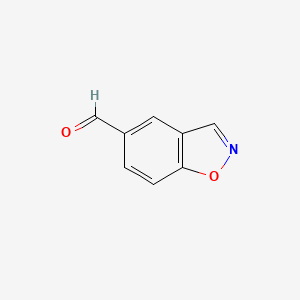
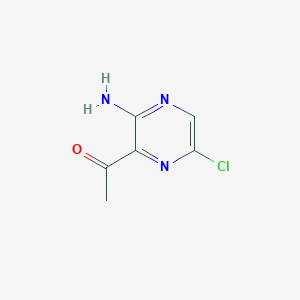
![5-Bromoimidazo[1,2-A]pyridin-2-amine](/img/structure/B1377994.png)
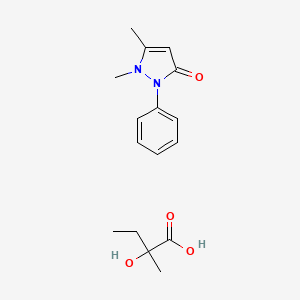
![2-(Tert-butoxycarbonyl)-2-azaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B1377996.png)
![8-Boc-2,8-diaza-spiro[4.5]decane oxalate](/img/structure/B1377997.png)
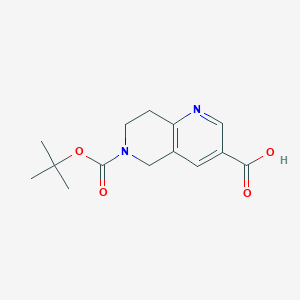
![7-Bromo-pyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B1377999.png)


![[5-(2-Phenylethyl)-1,3,4-oxadiazol-2-yl]methanamine hydrochloride](/img/structure/B1378005.png)

